

Application Notes: Spectrophotometric Determination of Uric Acid using DAOS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DAOS

Cat. No.: B1210468

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Introduction

Uric acid is the final product of purine metabolism in humans. Elevated levels of uric acid in serum and urine are associated with several pathological conditions, including gout, hyperuricemia, and kidney disease. Consequently, the accurate and reliable quantification of uric acid is crucial for clinical diagnosis and in drug development for therapies targeting purine metabolism. This application note details a robust and sensitive spectrophotometric method for the determination of uric acid utilizing a uricase-peroxidase coupled enzymatic reaction with N,N-diallyl-o-toluidine sulfate (**DAOS**) as a highly sensitive chromogenic substrate.

The assay is based on the Trinder reaction, where uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H_2O_2). In the presence of peroxidase, the newly formed H_2O_2 oxidatively couples with 4-aminoantipyrine (4-AAP) and **DAOS** to produce a stable blue dye. The intensity of the color produced is directly proportional to the uric acid concentration in the sample and can be quantified spectrophotometrically.

Principle of the Method

The spectrophotometric determination of uric acid using **DAOS** follows a two-step enzymatic reaction:

- **Uricase Reaction:** Uric acid is oxidized by uricase to allantoin, with the concomitant production of hydrogen peroxide. $\text{Uric Acid} + \text{O}_2 + 2\text{H}_2\text{O} \xrightarrow{\text{Uricase}} \text{Allantoin} + \text{CO}_2 + \text{H}_2\text{O}_2$
- **Peroxidase (POD) Reaction (Trinder Reaction):** The hydrogen peroxide produced in the first step reacts with 4-aminoantipyrine (4-AAP) and **DAOS** in the presence of peroxidase to form a blue quinoneimine dye. $\text{H}_2\text{O}_2 + 4\text{-AAP} + \text{DAOS} \xrightarrow{\text{Peroxidase}} \text{Blue Quinoneimine Dye} + 2\text{H}_2\text{O}$

The absorbance of the resulting blue dye is measured at a specific wavelength, and the concentration of uric acid is determined by comparison with a standard.

Data Presentation

The following table summarizes the typical quantitative data and performance characteristics of the spectrophotometric uric acid assay using **DAOS** and 4-AAP.

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	600 nm
Linearity Range	1 - 35 $\mu\text{mol/L}$
Limit of Detection	0.4 $\mu\text{mol/L}$
Optimal pH	7.0 - 8.0
Incubation Temperature	37°C
Incubation Time	5 - 10 minutes

Experimental Protocols

Reagents and Materials

- **Uric Acid Standard (1 mg/mL):** Dissolve 10 mg of uric acid in 10 mL of 0.9% NaCl.
- **Phosphate Buffer (100 mM, pH 7.5):** Dissolve 1.36 g of KH_2PO_4 in 100 mL of deionized water and adjust the pH to 7.5 with 1 M NaOH.

- 4-Aminoantipyrine (4-AAP) Solution (10 mM): Dissolve 20.3 mg of 4-AAP in 10 mL of deionized water. Store protected from light.
- **DAOS** Solution (10 mM): Dissolve 33.3 mg of N,N-diallyl-o-toluidine sulfate in 10 mL of deionized water. Store protected from light.
- Peroxidase (POD) Solution (100 U/mL): Reconstitute lyophilized peroxidase in phosphate buffer.
- Uricase Solution (5 U/mL): Reconstitute lyophilized uricase in phosphate buffer.
- Working Reagent: Prepare fresh before use by mixing the following in the specified ratio:
 - Phosphate Buffer: 80 parts
 - 4-AAP Solution: 5 parts
 - **DAOS** Solution: 5 parts
 - Peroxidase Solution: 5 parts
 - Uricase Solution: 5 parts
- Samples: Serum, plasma, or urine. Urine samples should be diluted 1:10 with phosphate buffer.
- Instrumentation: Spectrophotometer capable of reading absorbance at 600 nm.

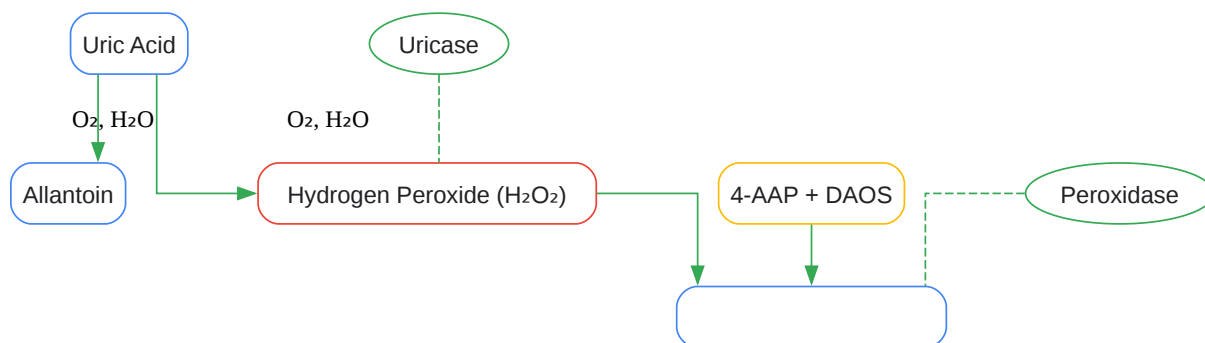
Assay Procedure

- Preparation of Standard Curve:
 - Prepare a series of uric acid standards with concentrations ranging from 0 to 25 µg/mL by diluting the uric acid stock solution with phosphate buffer.
- Sample Preparation:
 - Centrifuge blood samples to separate serum or plasma.

- Dilute urine samples as required with phosphate buffer.
- Reaction Setup:
 - Pipette 20 μ L of each standard, sample, and a blank (phosphate buffer) into separate microplate wells or cuvettes.
 - Add 200 μ L of the freshly prepared Working Reagent to each well/cuvette.
- Incubation:
 - Mix gently and incubate for 10 minutes at 37°C.
- Measurement:
 - Measure the absorbance of each well/cuvette at 600 nm against the reagent blank.
- Calculation:
 - Subtract the absorbance of the blank from the absorbance of the standards and samples.
 - Plot the absorbance of the standards versus their concentrations to generate a standard curve.
 - Determine the uric acid concentration in the samples from the standard curve.

Visualizations

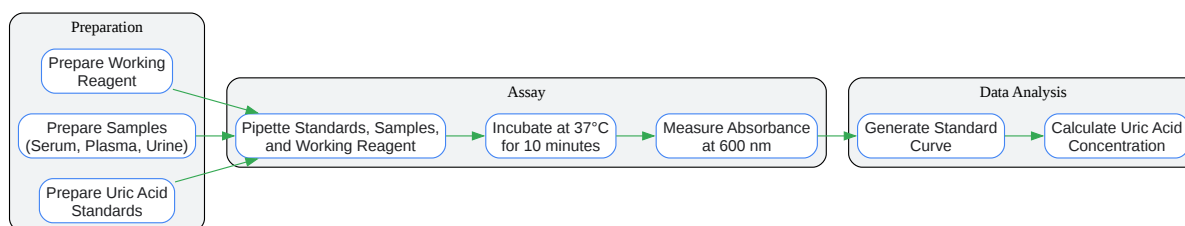
Signaling Pathway



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Caption: Enzymatic cascade for uric acid detection.

Experimental Workflow



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Caption: Workflow for spectrophotometric uric acid assay.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com